N-cyclohexyl-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 893360-37-7
Cat. No.: VC11907958
Molecular Formula: C15H21N3O2S2
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893360-37-7 |
|---|---|
| Molecular Formula | C15H21N3O2S2 |
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H21N3O2S2/c1-18-14(20)13-11(7-8-21-13)17-15(18)22-9-12(19)16-10-5-3-2-4-6-10/h10H,2-9H2,1H3,(H,16,19) |
| Standard InChI Key | CQSACAXFSRAQAF-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3CCCCC3 |
| Canonical SMILES | CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3CCCCC3 |
Introduction
N-cyclohexyl-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of thienopyrimidines. It features a thieno[3,2-d]pyrimidine core with a cyclohexyl group and a methyl substituent, contributing to its potential biological activities. The compound's molecular formula is C15H21N3O2S2, and its molecular weight is approximately 339.5 g/mol .
Synthesis
The synthesis of N-cyclohexyl-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. These reactions require specific conditions such as temperature control and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to optimize yields. Coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide or dicyclohexylcarbodiimide can enhance reaction efficiency.
Biological Activity and Potential Applications
While specific biological activities of N-cyclohexyl-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are not detailed in the available literature, compounds within the thienopyrimidine class often exhibit potential as pharmaceutical agents due to their interactions with biological targets such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to changes in cellular processes.
Characterization Techniques
Characterization of this compound typically involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods are essential for confirming the structure and purity of the synthesized compound .
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